

Anticancer Agent 87: A Technical Guide on the Mechanism of Action

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Compound of Interest

Compound Name: *Anticancer agent 87*

Cat. No.: *B15561708*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "**Anticancer agent 87**" is a designation used here for illustrative purposes to detail the mechanism of a novel therapeutic agent. The data and protocols presented are representative of a selective inhibitor of the PI3K/Akt/mTOR signaling pathway.

Core Mechanism of Action

Anticancer agent 87 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.^{[1][2]} Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.^{[1][3]} Agent 87 exerts its anticancer effects by directly targeting and inhibiting the kinase activity of PI3K, a central node in this pathway.^[1] Inhibition of PI3K prevents the phosphorylation and subsequent activation of downstream effectors, including Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells with aberrant pathway activation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **Anticancer Agent 87** across various parameters.

Table 1: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) of Agent 87 was determined in a panel of human cancer cell lines after 72 hours of continuous exposure.

Cell Line	Cancer Type	PIK3CA Mutation Status	IC50 (nM)
MCF-7	Breast Cancer	E545K (Activating)	15.2
PC-3	Prostate Cancer	Wild-Type	250.8
U87 MG	Glioblastoma	Wild-Type (PTEN null)	25.7
A549	Lung Cancer	Wild-Type	489.1
HCT116	Colorectal Cancer	H1047R (Activating)	10.5

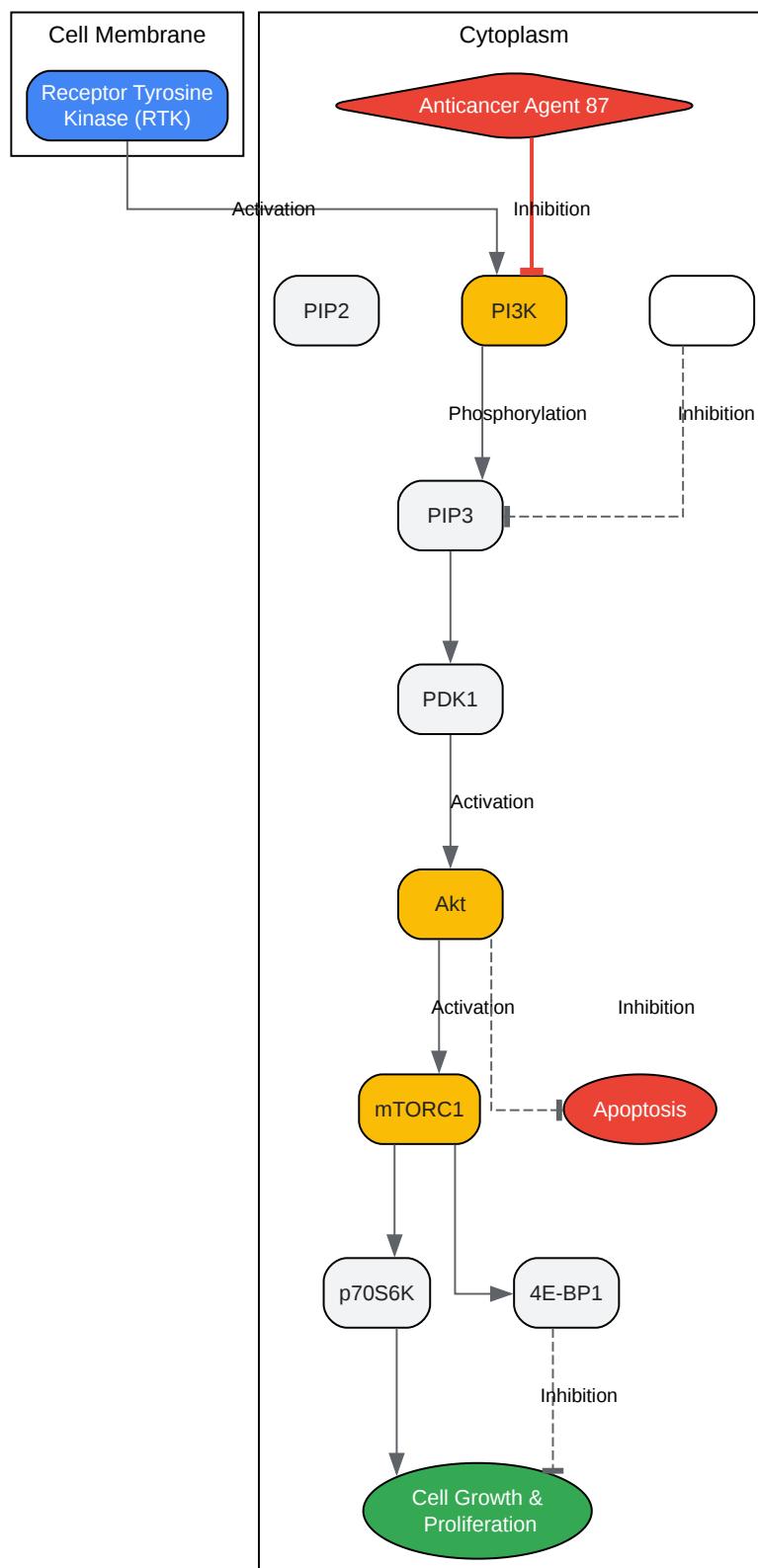
Table 2: Kinase Inhibition Profile (Ki)

The inhibitory constant (Ki) was measured to determine the potency and selectivity of Agent 87 against different PI3K isoforms.

Kinase Target	Ki (nM)
PI3K α	0.8
PI3K β	12.5
PI3K δ	28.1
PI3K γ	35.4
mTOR	>1000

Signaling Pathway and Mechanism of Action

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention by **Anticancer Agent 87**.



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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Agent 87.

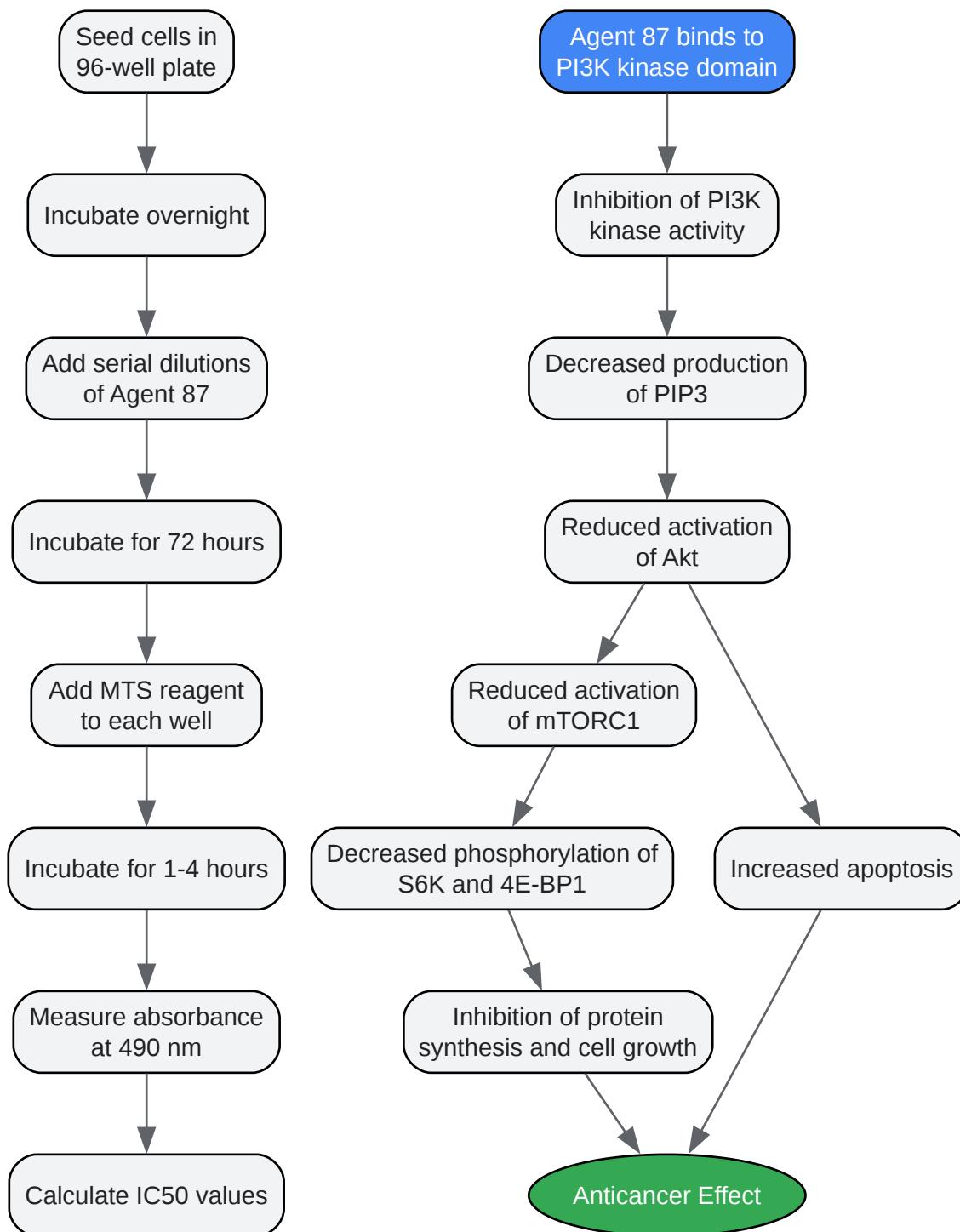
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the IC50 values of **Anticancer Agent 87**.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of **Anticancer Agent 87** (ranging from 0.1 nM to 10 μ M) for 72 hours.
- MTS Reagent Addition: Add 20 μ L of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

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